DBCO-PEG3-propionic EVCit-PAB
CAS No.:
Cat. No.: VC13683825
Molecular Formula: C55H74N8O13
Molecular Weight: 1055.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C55H74N8O13 |
|---|---|
| Molecular Weight | 1055.2 g/mol |
| IUPAC Name | tert-butyl (4S)-4-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
| Standard InChI | InChI=1S/C55H74N8O13/c1-37(2)50(53(71)61-43(14-10-27-58-54(56)72)51(69)59-42-20-16-38(36-64)17-21-42)62-52(70)44(22-25-49(68)76-55(3,4)5)60-47(66)26-29-73-31-33-75-34-32-74-30-28-57-46(65)23-24-48(67)63-35-41-13-7-6-11-39(41)18-19-40-12-8-9-15-45(40)63/h6-9,11-13,15-17,20-21,37,43-44,50,64H,10,14,22-36H2,1-5H3,(H,57,65)(H,59,69)(H,60,66)(H,61,71)(H,62,70)(H3,56,58,72)/t43-,44-,50-/m0/s1 |
| Standard InChI Key | VNUSTSWXLIVFAE-OZWZKPQMSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
| SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Introduction
Chemical Architecture and Functional Components
Structural Breakdown
DBCO-PEG3-propionic EVCit-PAB is a multifunctional molecule comprising four distinct modules:
-
Dibenzocyclooctyne (DBCO): A strained alkyne enabling strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This avoids cytotoxicity associated with traditional copper-catalyzed conjugation .
-
Triethylene Glycol (PEG3): A three-unit polyethylene glycol spacer enhancing solubility, reducing aggregation, and modulating the distance between the antibody and payload .
-
Valine-Citrulline (Val-Cit) Dipeptide: A protease-cleavable motif targeted by cathepsin B, an enzyme overexpressed in lysosomes of cancer cells .
-
Para-Aminobenzyloxycarbonyl (PAB): A self-immolative spacer that releases the cytotoxic drug upon dipeptide cleavage, ensuring payload activation .
The molecular formula and weight of 1055.2 g/mol reflect its complex, modular design .
Comparative Molecular Properties
| Property | DBCO-PEG3-propionic EVCit-PAB | DBCO-PEG4-propionic EVCit-PAB |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 1055.2 | 1123.3 |
| PEG Units | 3 | 4 |
| Cleavage Mechanism | Cathepsin B | Cathepsin B |
| Solubility | DMSO, DMF | DMSO, DMF |
The PEG3 variant offers a balance between hydrophilicity and steric flexibility, whereas PEG4 linkers may enhance solubility at the cost of increased molecular weight .
Bioconjugation and Synthesis
Copper-Free Click Chemistry
The DBCO group reacts with azide-functionalized antibodies via SPAAC, forming a stable triazole linkage without toxic copper catalysts. This reaction proceeds efficiently under physiological conditions, preserving antibody integrity .
Conjugation Workflow
-
Antibody Modification: Azide groups are introduced to the antibody via engineered cysteine residues or glycan remodeling.
-
Linker-Drug Conjugation: DBCO-PEG3-propionic EVCit-PAB is reacted with the azide-modified antibody, followed by attachment of the payload (e.g., MMAE) to the PAB moiety .
-
Purification: Unconjugated components are removed via size-exclusion chromatography, ensuring a homogeneous ADC product .
Mechanism of Payload Release
Lysosomal Activation
Following ADC internalization, the Val-Cit dipeptide is cleaved by cathepsin B in lysosomes, triggering self-immolation of the PAB spacer and releasing the cytotoxic drug. This process capitalizes on the elevated protease activity in tumor cells, minimizing off-target toxicity .
Kinetic Specificity
Studies indicate that the Val-Cit linker exhibits a cleavage half-life of <1 hour in cathepsin B-rich environments, compared to >72 hours in plasma, underscoring its tumor-selective activation .
Applications in Oncology
Clinical ADC Candidates
DBCO-PEG3-propionic EVCit-PAB has been utilized in preclinical ADCs targeting HER2, CD30, and PSMA. For example, conjugates with monomethyl auristatin E (MMAE) demonstrate IC50 values in the picomolar range against lymphoma xenografts .
Therapeutic Advantages
-
Reduced Systemic Toxicity: Enzymatic cleavage limits drug release to tumor sites .
-
Modular Design: Compatibility with diverse antibodies and payloads .
-
Stability in Circulation: PEG3 mitigates premature linker hydrolysis .
| Parameter | Recommendation |
|---|---|
| Solvent | Anhydrous DMSO |
| Concentration | 10–50 mM |
| Mixing Protocol | Vortex (30 sec) + sonication (5 min) |
Future Directions and Challenges
Next-Generation Linkers
Research is exploring bis-azide DBCO derivatives for dual-payload conjugation and photo-cleavable variants for spatiotemporal control .
Optimization Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume